Tert-butyl 3-(3-hydroxyphenyl)-3-oxopropylcarbamate
Description
Tert-butyl 3-(3-hydroxyphenyl)-3-oxopropylcarbamate is a synthetic carbamate derivative featuring a tert-butoxycarbonyl (Boc) protective group, a 3-oxopropyl backbone, and a 3-hydroxyphenyl substituent. This compound is structurally characterized by its ketone functionality at the 3-oxo position and the aromatic hydroxyl group, which may influence its solubility, reactivity, and biological interactions.
Properties
IUPAC Name |
tert-butyl N-[3-(3-hydroxyphenyl)-3-oxopropyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-8-7-12(17)10-5-4-6-11(16)9-10/h4-6,9,16H,7-8H2,1-3H3,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPFLRNPZLSHEMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(=O)C1=CC(=CC=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: Tert-butyl 3-(3-hydroxyphenyl)-3-oxopropylcarbamate is used as a reagent in organic synthesis, particularly in the preparation of complex molecules. Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor. Medicine: It is investigated for its therapeutic properties, such as anti-inflammatory and antioxidant effects. Industry: The compound is used in the production of polymers and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism by which tert-butyl 3-(3-hydroxyphenyl)-3-oxopropylcarbamate exerts its effects involves its interaction with specific molecular targets. The hydroxyl group on the phenyl ring can form hydrogen bonds with enzymes, leading to inhibition or activation of certain biochemical pathways. The tert-butyl group provides steric hindrance, which can affect the binding affinity of the compound to its targets.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares tert-butyl 3-(3-hydroxyphenyl)-3-oxopropylcarbamate with structurally related carbamates, highlighting key differences in substituents and properties:
Key Observations :
- Reactivity : The hydroxyl group may necessitate protective strategies during synthesis to avoid side reactions, unlike chlorophenyl or methylsulfanyl derivatives, which are less reactive .
Physicochemical Properties
- Melting Points : Chlorophenyl derivatives (e.g., 4a ) exhibit higher melting points (~140°C) due to stronger van der Waals interactions, whereas hydroxylated variants may have lower melting points due to hydrogen-bonding disruptions in crystalline lattices .
- Spectroscopic Data : IR spectra for related compounds (e.g., 4a ) show characteristic peaks at 1685 cm⁻¹ (C=O stretch) and 3280 cm⁻¹ (N-H stretch), which would be consistent in the target compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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